molecular formula C11H13N3O2 B3357002 Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate CAS No. 69810-99-7

Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate

Cat. No.: B3357002
CAS No.: 69810-99-7
M. Wt: 219.24 g/mol
InChI Key: SBUKTYMKOFPXBT-UHFFFAOYSA-N
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Description

Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate is a chemical compound belonging to the class of imidazolyl carbamates. This compound features a phenyl group attached to the imidazole ring, which is further substituted with a carbamate group. Imidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 5-phenyl-4,5-dihydro-1H-imidazol-2-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and control over reaction parameters. The use of phase transfer catalysts can also improve yields and reduce by-products.

Types of Reactions:

  • Oxidation: The imidazole ring can undergo oxidation to form N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced imidazolyl derivatives.

  • Substitution: The phenyl group can be substituted with various electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Electrophilic aromatic substitution reactions can be facilitated by Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • N-oxide Derivatives: Resulting from oxidation reactions.

  • Reduced Imidazolyl Derivatives: Formed through reduction processes.

  • Substituted Phenyl Derivatives: Produced via electrophilic aromatic substitution.

Scientific Research Applications

Chemistry: Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical research. Medicine: It has been investigated for its pharmacological properties, including anti-inflammatory and antimicrobial activities. Industry: The compound is utilized in the development of agrochemicals and materials with specific desired properties.

Mechanism of Action

The mechanism by which Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate exerts its effects involves the interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the phenyl group can engage in π-π interactions with biological macromolecules. The carbamate group may participate in hydrogen bonding, enhancing the compound's binding affinity.

Comparison with Similar Compounds

  • Methyl (1-methyl-5-phenyl-1H-imidazol-2-yl)carbamate: Similar structure but with a methyl group on the imidazole ring.

  • Methyl (5-phenyl-1H-imidazol-2-yl)carbamate: Lacks the dihydro substitution on the imidazole ring.

  • Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)amine: Similar core structure but without the carbamate group.

Uniqueness: The presence of the dihydro substitution on the imidazole ring in Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate provides unique chemical and biological properties compared to its analogs. This structural feature can influence the compound's reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

methyl N-(5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-16-11(15)14-10-12-7-9(13-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKTYMKOFPXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NCC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632268
Record name Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69810-99-7
Record name Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
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Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
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Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate

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